molecular formula C21H24N2O5 B11275512 N-(5-acetamido-2-methoxyphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

N-(5-acetamido-2-methoxyphenyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B11275512
M. Wt: 384.4 g/mol
InChI Key: QPFFISRSWAEZSW-UHFFFAOYSA-N
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Description

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(5-ACETAMIDO-2-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzofuran moiety and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(5-ACETAMIDO-2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can lead to the formation of benzofuran-2,3-dione .

Mechanism of Action

The mechanism of action of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(5-ACETAMIDO-2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzofuran moiety can interact with enzymes and receptors, modulating their activity. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(5-ACETAMIDO-2-METHOXYPHENYL)ACETAMIDE is unique due to its combination of a benzofuran moiety and an acetamido group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research .

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

InChI

InChI=1S/C21H24N2O5/c1-13(24)22-15-8-9-17(26-4)16(10-15)23-19(25)12-27-18-7-5-6-14-11-21(2,3)28-20(14)18/h5-10H,11-12H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

QPFFISRSWAEZSW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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